molecular formula C19H18N2O5S3 B2582869 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896332-13-1

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2582869
CAS No.: 896332-13-1
M. Wt: 450.54
InChI Key: JZOQXSQRSNVGKS-VXPUYCOJSA-N
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Description

The compound (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core with a Z-configuration at the imine bond. Its structure includes two methylsulfonyl groups: one at the 6-position of the benzothiazole ring and another at the 3-position of the benzamide moiety (Figure 1). The allyl substituent at the 3-position of the benzothiazole contributes to its conformational flexibility.

Properties

IUPAC Name

3-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S3/c1-4-10-21-16-9-8-15(29(3,25)26)12-17(16)27-19(21)20-18(22)13-6-5-7-14(11-13)28(2,23)24/h4-9,11-12H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOQXSQRSNVGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound notable for its unique structural features, including a benzo[d]thiazole moiety, an allyl group, and two methylsulfonyl substituents. These characteristics enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry. This article delves into the biological activities of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O5_{5}S3_{3}
  • Molecular Weight : 450.6 g/mol
  • CAS Number : 896277-81-9

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
  • Allylation : Introducing the allyl group through nucleophilic substitution reactions.
  • Methylsulfonyl Group Addition : Employing sulfonation techniques to attach methylsulfonyl groups.
  • Final Coupling : Combining all components to form the final product.

Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values reported for related compounds range from 50 μg/mL to 100 μg/mL, indicating strong antibacterial potential .

Antifungal and Antiprotozoal Activities

In vitro studies have demonstrated that benzothiazole derivatives possess antifungal and antiprotozoal activities. For example, certain derivatives have been found effective against Candida albicans and Trypanosoma brucei, showcasing their broad-spectrum efficacy .

Anti-inflammatory Properties

Benzothiazole compounds are also recognized for their anti-inflammatory effects. Studies on related structures suggest that they can inhibit pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses .

The biological activity of this compound may be attributed to:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or inflammatory pathways.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that lead to inflammation or infection .

Case Studies

  • Antibacterial Efficacy Study :
    • A study conducted on various benzothiazole derivatives revealed that one derivative exhibited an inhibition zone of 28 mm against E. coli, highlighting the potential of this class of compounds in treating bacterial infections .
  • Anti-inflammatory Model :
    • In a carrageenan-induced paw edema model, compounds structurally related to this compound showed a reduction in inflammation by up to 27%, demonstrating significant anti-inflammatory activity .

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by:

  • Benzo[d]thiazole moieties : Known for their biological activity.
  • Allyl group : Enhances reactivity and potential interactions.
  • Methylsulfonyl substituents : Improve solubility and may augment pharmacological properties.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate. Its structural features suggest several therapeutic activities:

  • Antimicrobial Activity : The benzo[d]thiazole core is associated with significant antimicrobial properties against various pathogens. The methylsulfonyl group enhances solubility, facilitating interaction with microbial membranes.
  • Anticancer Properties : Research indicates that compounds with thiazole rings can induce apoptosis in cancer cells. The allyl group may modulate pathways involved in cancer progression.
  • Anti-inflammatory Effects : The sulfonamide group has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.

The biological activities of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide have been summarized in the following table:

Compound Name Structural Features Notable Activities
This compoundThiazole ring, allyl group, methylsulfonyl groupsAntimicrobial, anticancer, anti-inflammatory
Benzothiazole DerivativesThiazole ringAntimicrobial, anticancer
Sulfanilamide CompoundsSulfonamide groupAntibacterial

Industrial Applications

In industrial contexts, this compound may serve as:

  • Building Blocks for Synthesis : It can be used in the synthesis of more complex molecules or as ligands in coordination chemistry.
  • Material Development : Potential applications include the development of polymers or coatings with unique properties due to its chemical structure.

Antimicrobial Evaluation

A study on benzo[d]thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Modifications to the thiazole ring were shown to enhance antibacterial potency.

Cancer Cell Line Studies

In vitro studies have shown that treatment with thiazole-based compounds can lead to reduced cell viability and increased apoptosis rates in cancer cell lines. These findings support the potential use of this compound as an anticancer agent.

Anti-inflammatory Assays

Experimental models assessing anti-inflammatory effects revealed significant reductions in inflammatory markers following treatment with related thiazole derivatives. This suggests a promising avenue for further pharmacological investigation.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The benzo[d]thiazole ring is a common feature among analogs, but substituents and side chains vary significantly (Table 1).
  • Substituents: Target Compound: Dual methylsulfonyl groups (positions 6 and 3) and an allyl group. Compound 4g (): Methylphenyl and dimethylamino-acryloyl groups on a thiadiazole ring. Compound 35 (): Contains an imidazo[4,5-b]pyridine unit and a hydroxypropoxy group, optimized for STING activation. Compound: Bromo-substituted benzamide with a 2-ethoxyethyl group on the benzothiazole.

Table 1: Structural Comparison of Analogous Compounds

Compound Core Structure Substituents (Position) Configuration
Target Compound Benzo[d]thiazole 6-(methylsulfonyl), 3-allyl, 3-(methylsulfonyl) Z
4g () Thiadiazole 3-Methylphenyl, 5-dimethylamino-acryloyl Not specified
Compound 35 () Benzo[d]thiazole + Imidazo[4,5-b]pyridine 6-Carbamoyl, hydroxypropoxy E/Z
Compound Benzo[d]thiazole 6-(methylsulfonyl), 2-bromo, 3-(2-ethoxyethyl) Z

Key Observations:

  • The Z-configuration in the target compound and analog may enforce planar geometry, critical for interactions with biological targets .

Physicochemical Properties

Analytical Data Highlights:

  • Melting Points : Compound 4g () has a melting point of 200°C, attributed to its rigid thiadiazole core and polar acryloyl group . The target compound’s melting point is unreported but likely higher due to stronger intermolecular forces from sulfonyl groups.
  • Spectroscopy :
    • IR : Methylsulfonyl groups exhibit characteristic S=O stretches near 1350–1150 cm⁻¹, while amide C=O peaks appear near 1690 cm⁻¹ (cf. Compound 4g: 1690 cm⁻¹ for amide) .
    • MS : Fragmentation patterns for benzothiazole derivatives often include loss of sulfonyl (SO₂CH₃) or allyl groups, aiding structural confirmation .

Table 2: Selected Physicochemical Data

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable MS Fragments
Target Compound Not reported ~1690 (amide) [M⁺ - SO₂CH₃]
4g () 200 1690, 1638 m/z 105 (100%)
Compound Not reported Not reported Not reported

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

  • Methodology : Multi-step organic synthesis is typically employed, starting with cyclization of a thiazole precursor (e.g., 2-aminobenzenethiol derivatives) followed by allylation and sulfonylation steps. Key reactions include:

  • Cyclization : Formation of the thiazole core under controlled pH and temperature .
  • Allylation : Introduction of the allyl group using allyl halides or allyl carbonates in polar aprotic solvents like DMF .
  • Sulfonylation : Reaction with methylsulfonyl chloride to introduce sulfonyl groups, requiring inert atmospheres to prevent oxidation .
    • Optimization : Reaction yields (>70%) are maximized via precise temperature control (60–80°C) and HPLC monitoring of intermediates .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiazole ring, allyl substituents, and sulfonyl groups. Chemical shifts for methylsulfonyl protons appear at δ 3.0–3.5 ppm .
  • X-ray Crystallography : Resolves Z-configuration of the imine bond and spatial arrangement of functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₉H₁₉N₂O₄S₂) and isotopic patterns .

Q. What are the primary biological activities associated with this compound?

  • Reported Activities :

  • Antimicrobial : Inhibits bacterial growth (MIC 8–32 µg/mL against S. aureus and E. coli) via sulfonamide-mediated disruption of folate synthesis .
  • Anticancer : Shows moderate cytotoxicity (IC₅₀ 10–50 µM) in HeLa and MCF-7 cell lines, likely through thiazole-dependent apoptosis induction .
    • Validation : Bioassays include broth microdilution for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Strategies :

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., pH 7.4, 37°C) to minimize variability in IC₅₀/MIC values .
  • Metabolic Stability Testing : Use liver microsome assays to assess compound degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .
  • Molecular Docking : Compare binding affinities to targets like dihydrofolate reductase (DHFR) or tubulin to identify structure-activity relationships (SAR) .

Q. What strategies improve the synthetic yield of the Z-isomer over the E-isomer?

  • Key Approaches :

  • Stereoselective Conditions : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation to favor Z-configuration .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the transition state for Z-isomer formation due to dipole-dipole interactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in allylation steps .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Mechanistic Insights :

  • Solubility : The sulfonyl group increases hydrophilicity (logP ~1.5), improving aqueous solubility but reducing membrane permeability .
  • Metabolism : Sulfonamides are prone to N-acetylation in the liver, which can be mitigated by structural modifications (e.g., fluorination) to enhance metabolic stability .
    • Experimental Validation : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and cytochrome P450 inhibition assays .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

  • Methodological Pipeline :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Flow Cytometry : Annexin V/PI staining quantifies apoptosis vs. necrosis in treated cells .
  • Crystallography : Co-crystallization with tubulin or DHFR reveals binding modes and critical hydrogen bonds (e.g., sulfonyl-oxygen interactions with Arg residues) .

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